1-Cyano-2-ethylcyclopropane-1-carboxylic acid

Description

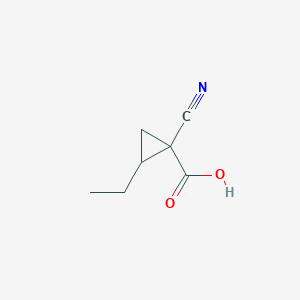

1-Cyano-2-ethylcyclopropane-1-carboxylic acid is a substituted cyclopropane derivative characterized by a cyano (-CN) group and an ethyl (-CH₂CH₃) group attached to the strained cyclopropane ring. This compound belongs to a class of cyclopropanecarboxylic acids known for their unique structural rigidity and reactivity, which make them valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

1-cyano-2-ethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H9NO2/c1-2-5-3-7(5,4-8)6(9)10/h5H,2-3H2,1H3,(H,9,10) |

InChI Key |

FZUVJDOEYZQQII-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC1(C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Sulfonium Ylides Derived from Tetrahydrothiophenium Salts

One robust method for synthesizing cyclopropane carboxylic acid derivatives, including this compound esters, involves the use of stable sulfonium ylides derived from tetrahydrothiophenium salts.

Step 1: Formation of Tetrahydrothiophenium Salt

Tetrahydrothiophene is reacted with an equimolar or slight excess (10-20%) of a haloacetic acid ester (e.g., ethyl bromoacetate) in an inert solvent such as acetone or methyl ethyl ketone at 15-35°C for 1 to 3 days. This yields the corresponding tetrahydrothiophenium salt (formula V), which is stable and can be isolated or used directly in the next step.Step 2: Generation of Tetrahydrothiophenium Ylide

The tetrahydrothiophenium salt is treated with an aqueous base (sodium or potassium hydroxide or carbonate) in an inert solvent like methylene chloride at 10-50°C for 10 minutes to 16 hours, producing the tetrahydrothiophenium carboxymethylide ester (formula VI).Step 3: Cyclopropanation Reaction

The ylide solution is reacted with an activated olefin, such as an alkene substituted to promote nucleophilic addition, in equimolar or slight excess amounts. The reaction is heated at 25-100°C (preferably 25-50°C) until maximum yield is achieved. This step forms the cyclopropane carboxylic acid ester (formula IV).Hydrolysis

The ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid, this compound.

This method benefits from the stability of the tetrahydrothiophenium salts and reversible thermal decomposition, allowing for efficient synthesis with good yields (up to 86% conversion reported under optimized conditions).

Palladium-Catalyzed Vinylation and Subsequent Cyclopropanation

A more recent development involves palladium-catalyzed cross-coupling reactions to prepare vinyl-substituted precursors, which can then be cyclopropanated:

Vinylboronic acid pinacol esters are coupled with halo-substituted heterocycles (e.g., 2-chloro-4-methylpyrimidine) under palladium catalysis with bases such as potassium phosphate or carbonate.

The vinyl-substituted intermediate is isolated and subjected to cyclopropanation.

Optimization of catalysts, solvents, and temperature is critical to maximize yield and minimize byproducts such as 3-butenyl pyrimidine and dipyrimidinyl ethene.

Table 1 summarizes key reaction conditions and yields for vinylation reactions relevant to cyclopropane precursor synthesis.

| Entry | Nucleophile (equiv) | Base (equiv) | Catalyst (mol%) | Solvent (ratio) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Vinylboronic acid pinacol ester (1.5) | K3PO4 (3) | Pd(OAc)2 + SPhos (4) | Dioxane | 100 | 0.83 | 48 |

| 7 | Vinylboron trifluoride potassium salt (1.05) | K2CO3 (2) | Pd(OAc)2.dppf (3) | Dioxane/H2O (90:10) | 90 | 16 | 55 |

| 8 | Vinylboron trifluoride potassium salt (1.1) | K2CO3 (2) | Pd(OAc)2.dppf (1) | Dioxane/H2O (83:17) | 90 | 15 | 77 |

Note: SPhos = 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl; dppf = 1,1'-bis(diphenylphosphino)ferrocene.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonium Ylide (Tetrahydrothiophenium) | Tetrahydrothiophene, haloacetic acid ester, base, activated olefin | 15-35°C (salt formation), 10-50°C (ylide formation), 25-50°C (cyclopropanation) | Up to 86% conversion | Stable intermediates, reversible decomposition, versatile | Multi-step, requires inert atmosphere |

| Ethyl Diazoacetate Cyclopropanation | Ethyl diazoacetate, vinyl derivatives | Controlled temperature near decomposition point | ~28% (reported) | Direct cyclopropanation | Safety concerns, moderate yield |

| Palladium-Catalyzed Vinylation + Cyclopropanation | Vinylboron reagents, haloheterocycles, Pd catalyst | 90-100°C, 1-18 h | Up to 77% (vinylation step) | High selectivity, scalable vinylation | Byproduct formation, catalyst cost |

Research Findings and Notes

The sulfonium ylide method has been patented and extensively studied, showing that the tetrahydrothiophenium salts are unusually stable and their thermal decomposition is reversible, which is advantageous for synthetic control.

The palladium-catalyzed vinylation reactions require careful optimization of catalyst, base, solvent, and temperature to maximize yield and minimize impurities. The presence of water in the solvent mixture significantly influences the reaction outcome.

Ethyl diazoacetate-based cyclopropanation, while classical, is less favored industrially due to safety and yield issues but remains a useful method in research settings.

Hydrolysis of esters to the corresponding carboxylic acid is typically straightforward under acidic or basic conditions, completing the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-2-ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyano-2-ethylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyano-2-ethylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions . These interactions can lead to the formation of reactive intermediates that can further react with other molecules, making the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Variations

The table below compares the substituents, molecular formulas, and key applications of 1-cyano-2-ethylcyclopropane-1-carboxylic acid with analogous compounds:

Key Observations:

- Cyano vs. Amino Groups: The cyano group in 1-cyano derivatives (e.g., ) enhances electrophilicity compared to the amino group in ACC, which participates in ethylene biosynthesis via enzymatic oxidation .

- Aromatic vs. Aliphatic Substituents : Aryl-substituted derivatives (e.g., ) exhibit enhanced π-π stacking interactions in enzyme binding, whereas aliphatic groups (e.g., ethyl) may favor hydrophobic interactions.

Biological Activity

1-Cyano-2-ethylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a cyano group and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition and interactions with various biological targets. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 141.17 g/mol. The compound features a cyclopropane ring that contributes to its unique reactivity due to the ring strain associated with cyclopropanes.

Enzyme Interaction

Preliminary studies suggest that compounds similar to this compound may interact with enzymes involved in metabolic pathways. However, specific interaction data for this compound remains limited. The potential for enzyme inhibition could position this compound as a candidate for further pharmacological exploration.

Case Studies

Several studies have examined the biological activities of cyclopropane derivatives, providing insights into potential applications:

- Antiviral Activity : Research has shown that cyclopropyl-containing compounds can exhibit antiviral properties. For instance, derivatives similar to this compound have been investigated for their ability to inhibit viral replication in vitro.

- Antitumor Activity : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.

- Enzyme Inhibition : A study focusing on cyclopropane derivatives indicated that certain compounds could inhibit enzymes critical for cancer cell proliferation, suggesting a mechanism through which this compound may exert biological effects.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Cyano-2-methylcyclopropane-1-carboxylic acid | Methyl group instead of ethyl | Moderate enzyme inhibition |

| 1-Cyano-2-phenylcyclopropane-1-carboxylic acid | Phenyl group instead of ethyl | Antitumor activity reported |

| 1-Cyano-2-propylcyclopropane-1-carboxylic acid | Propyl group instead of ethyl | Potential antiviral properties |

The mechanism by which this compound exerts its biological effects is not well-defined but may involve:

- Binding to Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways.

- Interaction with Receptors : It might interact with cellular receptors, influencing signaling pathways that regulate cell growth and proliferation.

Q & A

Q. What are the optimal synthetic routes for 1-cyano-2-ethylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation of a pre-functionalized precursor. A common approach includes:

- Cyclopropanation : Using diazomethane or transition-metal catalysts (e.g., Pd/C) to form the cyclopropane ring from α,β-unsaturated esters or nitriles.

- Functionalization : Introducing the cyano and ethyl groups via nucleophilic substitution or alkylation under controlled pH and temperature (e.g., 0–5°C in THF).

Critical parameters include solvent polarity, catalyst loading, and reaction time. For example, polar aprotic solvents like DMF enhance nucleophilicity, while excess cyanide sources (e.g., KCN) improve cyano group incorporation. Yield optimization requires monitoring by TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify cyclopropane ring protons (δ 1.2–1.8 ppm) and carboxylic acid/cyano carbons (δ 170–175 ppm and δ 115–120 ppm, respectively).

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the strained cyclopropane geometry.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 168.1) and fragmentation patterns.

Combined with IR spectroscopy (C≡N stretch ~2200 cm), these methods ensure structural fidelity .

Q. How does pH affect the stability of this compound in aqueous solutions?

The compound is prone to hydrolysis under acidic (pH < 3) or basic (pH > 9) conditions:

- Acidic Hydrolysis : Cleavage of the cyclopropane ring, forming acrylonitrile derivatives.

- Basic Hydrolysis : Decarboxylation of the carboxylic acid group, yielding 2-ethylcyclopropanecarbonitrile.

Stability studies using HPLC at 25°C show maximal stability at pH 6–7 (t > 72 hours). Buffered solutions (e.g., phosphate buffer) are recommended for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain its role as an enzyme inhibitor in cysteine proteases?

Molecular docking studies reveal competitive inhibition via:

- Active-Site Binding : The carboxylic acid group forms hydrogen bonds with catalytic cysteine residues (e.g., Cys25 in papain).

- Cyclopropane Rigidity : Enhances binding affinity (ΔG = -7.2 kcal/mol) by reducing conformational entropy loss.

Kinetic assays (e.g., fluorogenic substrate Z-FR-AMC) confirm a mixed inhibition model, with values in the µM range .

Q. How do computational models predict its interaction with non-target enzymes like ACO2 (Arabidopsis)?

Density Functional Theory (DFT) and molecular dynamics simulations suggest:

- Non-Competitive Binding : The ethyl group sterically hinders substrate access to ACO2’s active site.

- Electrostatic Effects : The cyano group destabilizes Mg coordination, critical for enzymatic activity.

Contradictions arise in binding affinity predictions (ΔG = -6.5 kcal/mol experimentally vs. -5.8 kcal/mol computationally), highlighting the need for improved solvation models .

Q. How can researchers resolve contradictions in reported IC50_{50}50 values across enzyme inhibition studies?

Discrepancies may stem from:

- Assay Conditions : Variations in buffer ionic strength (e.g., 50 mM vs. 100 mM Tris-HCl) alter ionization states.

- Enzyme Sources : Recombinant vs. native enzymes exhibit differing post-translational modifications.

Standardizing protocols (e.g., pre-incubation time, substrate concentration) and using internal controls (e.g., E-64 for cysteine proteases) improves reproducibility .

Q. What crystallographic data reveal about its conformational flexibility in solid-state structures?

Single-crystal X-ray diffraction shows:

- Dihedral Angles : The cyclopropane ring adopts a puckered conformation (dihedral angle = 12.5°), stabilizing the molecule via intramolecular H-bonding between the cyano and carboxylic acid groups.

- Packing Effects : Crystal lattice forces induce slight torsional strain, reducing the effective bond length between C1 and C2 (1.48 Å vs. 1.54 Å in solution).

These insights guide drug design by highlighting regions amenable to derivatization .

Q. What is the compound’s role in ethylene biosynthesis pathways, and how does cyanide release occur?

In Arabidopsis, 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase converts ACC to ethylene, releasing HCN. Analogously, the cyano group in this compound undergoes enzymatic cleavage (e.g., by β-cyanoalanine synthase), releasing cyanide as a byproduct. Isotopic labeling (C-cyano) and GC-MS track cyanide formation, revealing a pH-dependent mechanism with maximal release at pH 7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.